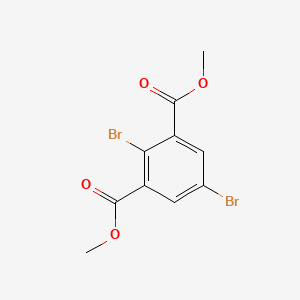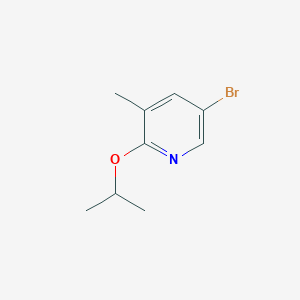![molecular formula C14H14N2O2 B1322594 2-[Benzyl(methyl)amino]isonicotinic acid CAS No. 77314-89-7](/img/structure/B1322594.png)
2-[Benzyl(methyl)amino]isonicotinic acid
Übersicht
Beschreibung
2-[Benzyl(methyl)amino]isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a benzyl group, a methyl group, and an amino group attached to the isonicotinic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(methyl)amino]isonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid and benzylamine.
Reaction with Benzylamine: Isonicotinic acid is reacted with benzylamine in the presence of a suitable catalyst to form the intermediate benzylisonicotinic acid.
Methylation: The intermediate is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate to yield this compound.
The reaction conditions generally involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.
Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Benzyl(methyl)amino]isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Benzyl(methyl)amino]isonicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[Benzyl(methyl)amino]isonicotinic acid involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors, influencing signal transduction pathways.
Alter Gene Expression: Affect gene expression by interacting with transcription factors or other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinic Acid: A simpler derivative with a carboxylic acid group at the 4-position of the pyridine ring.
Nicotinic Acid: An isomer with the carboxylic acid group at the 3-position.
Picolinic Acid: Another isomer with the carboxylic acid group at the 2-position.
Uniqueness
2-[Benzyl(methyl)amino]isonicotinic acid is unique due to the presence of both benzyl and methyl groups attached to the amino group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This structural uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and material science.
Eigenschaften
IUPAC Name |
2-[benzyl(methyl)amino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(10-11-5-3-2-4-6-11)13-9-12(14(17)18)7-8-15-13/h2-9H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSQKAXGYDIOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627256 | |
| Record name | 2-[Benzyl(methyl)amino]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77314-89-7 | |
| Record name | 2-[Benzyl(methyl)amino]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)




![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)


![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)
